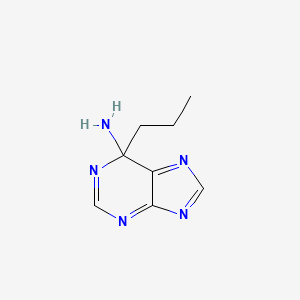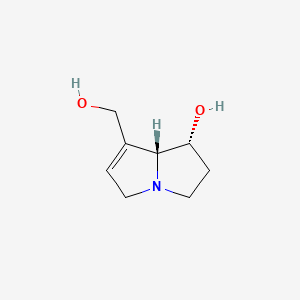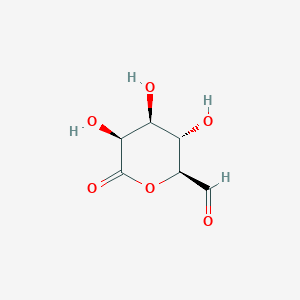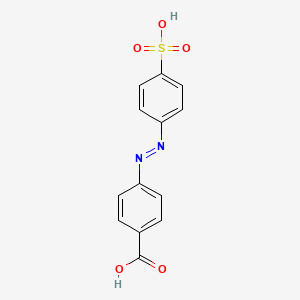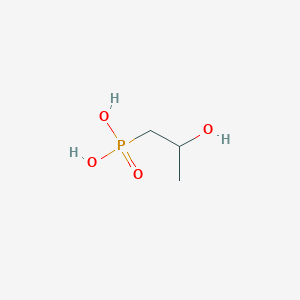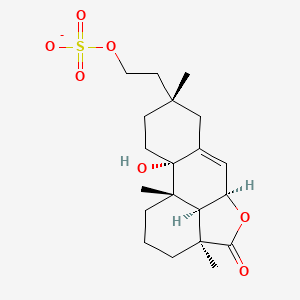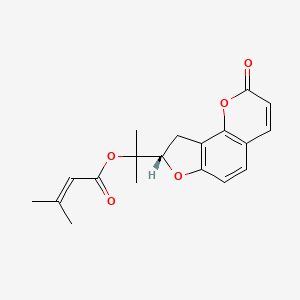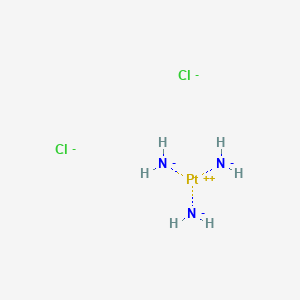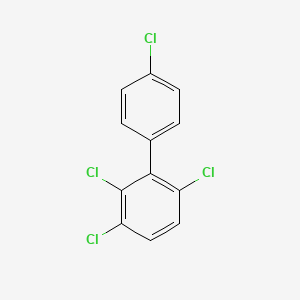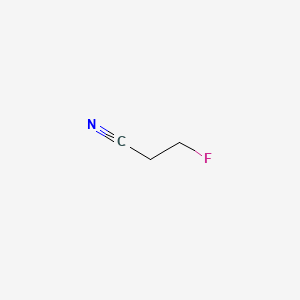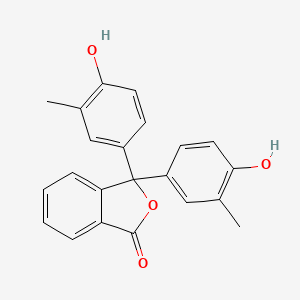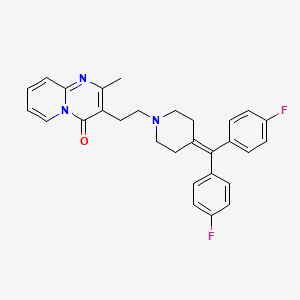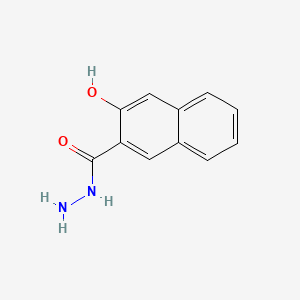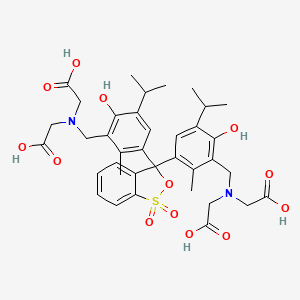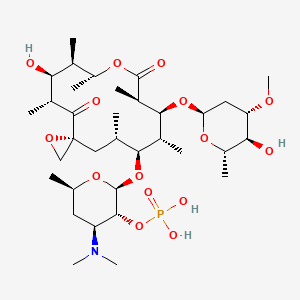
Oleandomycin 2'-O-phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oleandomycin 2'-O-phosphate is the 2'-O-phospho derivative of oleandomycin. It derives from an oleandomycin. It is a conjugate acid of an oleandomycin 2'-O-phosphate(1-).
Wissenschaftliche Forschungsanwendungen
Oleandomycin Biosynthesis and Functional Analysis
Oleandomycin, produced by Streptomyces antibioticus, involves complex biosynthesis processes. Functional analysis of genes like oleY, involved in the biosynthesis of l-oleandrose, a sugar attached to oleandomycin, highlights the molecular intricacies in antibiotic production. Overexpression of oleY in Escherichia coli and Streptomyces lividans led to the biotransformation of precursors into methylated derivatives, crucial for oleandomycin synthesis (Rodríguez et al., 2001).
Glycosylation of Macrolide Antibiotics
The oleD gene in Streptomyces antibioticus encodes a glycosyltransferase, a key enzyme that transfers glucose moieties to macrolides like oleandomycin. This glycosylation process is vital for the activity of macrolide antibiotics and has been studied through purification and kinetic analysis of the enzyme (Quirós et al., 2000).
Biosynthesis of l-Oleandrose
The biosynthesis of l-oleandrose, a component of oleandomycin, involves multiple genes like oleW, oleV, oleL, and oleU. A detailed study of these genes in Streptomyces antibioticus provides insights into the complex enzymatic pathways and their roles in antibiotic production (Aguirrezabalaga et al., 2000).
Engineering Glycosyltransferases
Oleandomycin glycosyltransferase variants have been engineered to enhance their substrate promiscuity. This allows for the glycosylation of diverse compounds, potentially broadening the scope of oleandomycin derivatives for therapeutic applications (Gantt et al., 2008).
Oleandomycin and Antiviral Research
Recent studies have explored the potential of oleandomycin in antiviral applications. Repurposing oleandomycin as an anti-SARS-CoV-2 agent through virtual computational approaches highlights its potential beyond traditional antibiotic use (Zrieq et al., 2022).
Eigenschaften
Produktname |
Oleandomycin 2'-O-phosphate |
|---|---|
Molekularformel |
C35H62NO15P |
Molekulargewicht |
767.8 g/mol |
IUPAC-Name |
[(2S,3R,4S,6R)-4-(dimethylamino)-2-[[(3R,5S,6S,7R,8S,9R,12R,13R,14S,15R)-14-hydroxy-8-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5,7,9,12,13,15-hexamethyl-10,16-dioxo-1,11-dioxaspiro[2.13]hexadecan-6-yl]oxy]-6-methyloxan-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/C35H62NO15P/c1-16-14-35(15-45-35)32(39)19(4)27(37)18(3)22(7)48-33(40)21(6)30(49-26-13-25(44-11)28(38)23(8)47-26)20(5)29(16)50-34-31(51-52(41,42)43)24(36(9)10)12-17(2)46-34/h16-31,34,37-38H,12-15H2,1-11H3,(H2,41,42,43)/t16-,17+,18-,19+,20+,21+,22+,23-,24-,25-,26-,27-,28-,29-,30-,31+,34-,35+/m0/s1 |
InChI-Schlüssel |
XGECXLDCKVMKRN-KPBLUZLMSA-N |
Isomerische SMILES |
C[C@@H]1C[C@@H]([C@H]([C@@H](O1)O[C@H]2[C@H](C[C@@]3(CO3)C(=O)[C@@H]([C@H]([C@H]([C@H](OC(=O)[C@@H]([C@H]([C@@H]2C)O[C@H]4C[C@@H]([C@H]([C@@H](O4)C)O)OC)C)C)C)O)C)C)OP(=O)(O)O)N(C)C |
Kanonische SMILES |
CC1CC(C(C(O1)OC2C(CC3(CO3)C(=O)C(C(C(C(OC(=O)C(C(C2C)OC4CC(C(C(O4)C)O)OC)C)C)C)O)C)C)OP(=O)(O)O)N(C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



